4-(Benzyloxy)-1-bromo-2-chlorobenzene
Overview
Description
4-(Benzyloxy)-1-bromo-2-chlorobenzene is a useful research compound. Its molecular formula is C13H10BrClO and its molecular weight is 297.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of CCR5 Antagonists
Research has shown that 4-(Benzyloxy)-1-bromo-2-chlorobenzene can be used in the synthesis of CCR5 antagonists. These compounds are synthesized through a process involving elimination, reduction, and bromization reactions. CCR5 antagonists have potential bioactivities, indicating their significance in medical research and drug development (Cheng De-ju, 2015).
Metabolic Effects of Chlorinated Benzenes
Another study investigated the impact of chlorinated benzenes, including this compound, on the metabolism of foreign organic compounds. The findings showed that certain chlorinated benzenes can induce metabolism changes, which is significant for understanding their interactions within biological systems (G. Carlson & R. Tardiff, 1976).
Spectroscopic Analysis
There has been research into the spectroscopic properties of chlorobenzenes, including 1-bromo-4-chlorobenzene. Such studies help in understanding the molecular structure and behavior of these compounds under various conditions, which is crucial for their application in scientific research (V. Udayakumar, S. Periandy, & S. Ramalingam, 2011).
Liquid Crystal Phase Studies
Studies on chlorobenzene and bromobenzene in liquid crystalline phases have provided insights into the molecular structures and properties of these compounds, which is valuable for applications in materials science and engineering (J. Jacobsen & K. Schaumburg, 1977).
Dielectric and Optical Transmittance Properties
Research has been conducted on the effect of polar substituents, like bromo and chloro, on the dielectric and optical transmittance properties of certain mesogenic compounds. This research is pivotal in the development of materials with specific electronic and optical properties (P. Chand & R. Manohar, 2010).
Antibacterial Activity of Derivatives
There has been a synthesis of derivatives of this compound, which were tested for antibacterial activity. This research is vital in the search for new antimicrobial agents and understanding the biological activity of such compounds (G. S. Prasad et al., 2006).
Properties
IUPAC Name |
1-bromo-2-chloro-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMHQPWNKOXREJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624706 | |
Record name | 4-(Benzyloxy)-1-bromo-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
729590-57-2 | |
Record name | 4-(Benzyloxy)-1-bromo-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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